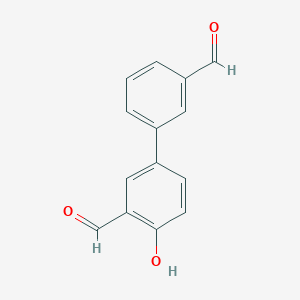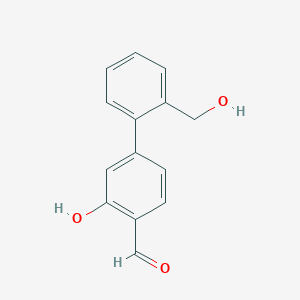
5-(4-Cyanophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyanophenyl)-2-formylphenol (5-CFP) is an organic compound that has been widely studied for its scientific applications in the laboratory. 5-CFP is a white crystalline solid that has a melting point of approximately 95°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is used in a variety of laboratory experiments, including synthesis, chromatography, and spectroscopy. In
Aplicaciones Científicas De Investigación
5-(4-Cyanophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a chromatographic stationary phase, and as a spectroscopic reagent. It has also been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. 5-(4-Cyanophenyl)-2-formylphenol, 95% has also been used to study the structure and properties of proteins and other biological molecules.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Cyanophenyl)-2-formylphenol, 95% is not known. However, it is believed that the compound binds to proteins and other biological molecules, and modulates their structure and properties. This binding is thought to be mediated by hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. Studies have shown that the compound can interact with proteins and other biological molecules, but the exact effects of this interaction are not known. One study has suggested that 5-(4-Cyanophenyl)-2-formylphenol, 95% may be involved in the regulation of gene expression, but further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and easy availability. It is also relatively stable, and can be stored for long periods of time without degradation. However, 5-(4-Cyanophenyl)-2-formylphenol, 95% can be toxic if ingested or inhaled in large quantities, so proper safety precautions should be taken when handling the compound.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-Cyanophenyl)-2-formylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and synthesis. Additionally, further research into the structure and properties of the compound could lead to new uses for it in the laboratory. Finally, further research into the mechanism of action of 5-(4-Cyanophenyl)-2-formylphenol, 95% could lead to a better understanding of how the compound interacts with proteins and other biological molecules.
Métodos De Síntesis
5-(4-Cyanophenyl)-2-formylphenol, 95% can be synthesized in a laboratory using a variety of different methods. The most commonly used method is the Mannich reaction, which involves the reaction of an aldehyde with an amine and a phenol. The aldehyde used in this reaction is formaldehyde, and the amine is 4-cyanophenylhydrazine. The reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The product of the reaction is 5-(4-Cyanophenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOZXKQNQDMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685044 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-2-formylphenol | |
CAS RN |
1261976-07-1 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














